Propanedioic acid, (dicyanomethylene)-, dimethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl malonate can be synthesized through the esterification of malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrially, dimethyl malonate is produced by the hydrolysis of cyanoacetic acid followed by esterification. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Dimethyl malonate undergoes various types of chemical reactions, including:
Alkylation: Dimethyl malonate can be alkylated at the methylene group using alkyl halides in the presence of a strong base such as sodium ethoxide.
Hydrolysis: It can be hydrolyzed to malonic acid under acidic or basic conditions.
Decarboxylation: Upon heating, dimethyl malonate can undergo decarboxylation to produce acetic acid and carbon dioxide.
Common Reagents and Conditions
Alkylation: Sodium ethoxide, alkyl halides.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Decarboxylation: Heat.
Major Products
Alkylation: Alkyl-substituted malonates.
Hydrolysis: Malonic acid.
Decarboxylation: Acetic acid and carbon dioxide.
Scientific Research Applications
Dimethyl malonate is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of various compounds, including barbiturates, vitamins, and pharmaceuticals.
Biology: It serves as a precursor in the biosynthesis of certain amino acids and nucleotides.
Medicine: Dimethyl malonate derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and perfumes
Mechanism of Action
The mechanism of action of dimethyl malonate involves its reactivity at the methylene group, which can undergo nucleophilic substitution reactions. The ester groups can also participate in hydrolysis and decarboxylation reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar to dimethyl malonate but with ethyl ester groups.
Malonic acid: The parent compound of dimethyl malonate.
Methyl malonate: A monoester of malonic acid.
Uniqueness
Dimethyl malonate is unique due to its high reactivity and versatility in organic synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
82849-49-8 |
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Molecular Formula |
C8H6N2O4 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
dimethyl 2-(dicyanomethylidene)propanedioate |
InChI |
InChI=1S/C8H6N2O4/c1-13-7(11)6(8(12)14-2)5(3-9)4-10/h1-2H3 |
InChI Key |
MOMVYIYOIUVKEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(C#N)C#N)C(=O)OC |
Origin of Product |
United States |
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